5-Methylbenzo[b]thiophene-3-carboxylic acid
Overview
Description
5-Methylbenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a benzene ring, with a carboxylic acid group at the 3-position and a methyl group at the 5-position. This compound is part of the larger family of benzothiophenes, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which include 5-methylbenzo[b]thiophene-3-carboxylic acid, have been studied for their potential biological activities . For instance, some thiophene derivatives have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
Similar compounds have been shown to interact with their targets, causing dna damage while simultaneously downregulating mcl-1 to prompt a conspicuous apoptotic response .
Biochemical Pathways
It’s known that thiophene derivatives can affect apoptosis and dna repair pathways .
Result of Action
Similar compounds have been shown to exhibit high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[b]thiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at specific positions. One common method involves the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by transition metals such as rhodium . Another approach is the Ullmann cross-coupling reaction, which uses copper catalysts to couple aryl halides with thiols .
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs scalable methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
5-Methylbenzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methylbenzo[b]thiophene-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 3-position.
3-Methylbenzo[b]thiophene-2-carboxylic acid: The methyl group is at the 3-position and the carboxylic acid group is at the 2-position.
Uniqueness
5-Methylbenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and carboxylic acid groups allows for unique interactions with biological targets and can enhance its solubility and stability in various applications.
Properties
IUPAC Name |
5-methyl-1-benzothiophene-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGDCHXGAATCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2084-24-4 | |
Record name | 5-methyl-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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